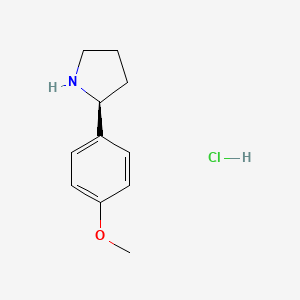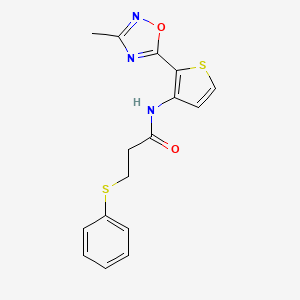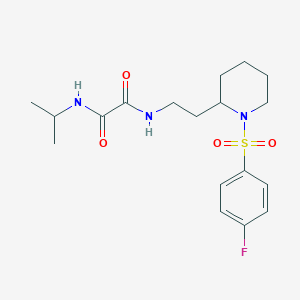
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(3,5-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, due to its complex structure, has been a subject of various synthetic and characterization studies to understand its chemical behavior and potential applications in scientific research. For instance, the synthesis and characterization of tritium-labeled compounds with benzamide functionality demonstrate the compound's potential in receptor antagonist studies, highlighting its utility in tracing and studying chemical interactions within biological systems (Yang Hong et al., 2015).
Anticancer Activity
Research into benzamide derivatives containing triazole moieties has shown promising anticancer activity. A study involving the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups highlighted their significant in vitro anticancer activity against various human cancer cell lines. This research underscores the potential of this compound derivatives in developing new anticancer agents (S. Tiwari et al., 2017).
Polymer Synthesis
The compound’s framework has also been explored in the synthesis of polymers. Studies involving the synthesis of hyperbranched aromatic polyimides starting from similar dimethylphenyl compounds have shown the potential for creating new materials with desirable thermal and mechanical properties. Such materials could have applications in electronics, aerospace, and as components in high-performance composites (Kazuhiro Yamanaka et al., 2000).
Antifungal and Antimicrobial Activities
Benzamide derivatives, including those similar to this compound, have shown significant antifungal and antimicrobial activities. Studies have demonstrated that novel benzamide derivatives exhibit good activities against phytopathogenic fungi and other microorganisms, suggesting their potential in developing new antifungal and antimicrobial agents (W. Zhang et al., 2016).
Advanced Material Development
Research into aromatic polyamides derived from compounds containing dimethylphenyl groups has led to the development of highly soluble and thermally stable polymers. These polymers exhibit excellent solubility in common organic solvents and show potential for use in advanced material applications, including high-performance plastics and engineering composites (D. Liaw et al., 2002).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-8-13(2)10-16(9-12)20-18(23)15-4-6-17(7-5-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOBQVZGYOVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720762.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)

![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)


![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2720771.png)



![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)
